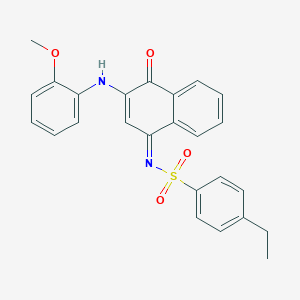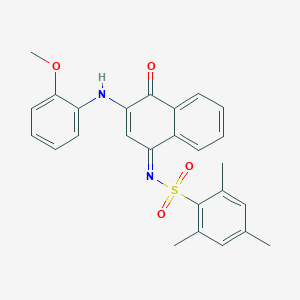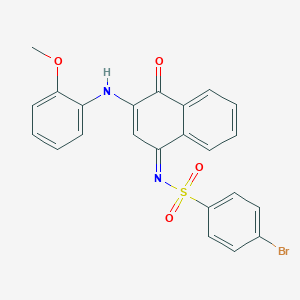![molecular formula C23H23NO5S B281430 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthalene sulfonamide compounds and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate is not fully understood. However, it has been suggested that the compound may act by binding to specific targets, such as enzymes or proteins, and inhibiting their activity. It has also been suggested that the compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate vary depending on the specific study and the target of the compound. In cancer research, the compound has been shown to induce apoptosis and inhibit cell proliferation. In enzyme inhibition studies, it has been shown to inhibit the activity of certain enzymes, which may have therapeutic implications. In protein-protein interaction studies, it has been used as a tool to study the interaction between proteins and small molecules.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one limitation of using this compound is its potential toxicity. Like many synthetic compounds, it may have adverse effects on living organisms, which must be carefully considered in lab experiments.
Future Directions
For research on this compound include exploring its potential as a cancer therapeutic, investigating its potential as an enzyme inhibitor for therapeutic purposes, and using it as a tool to study protein-protein interactions.
Synthesis Methods
The synthesis of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate involves the reaction of 4-amino-1-naphthol with acetic anhydride and 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting compound is then purified using column chromatography to obtain the pure product.
Scientific Research Applications
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate has been used in various scientific research studies, including cancer research, enzyme inhibition, and protein-protein interaction studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In enzyme inhibition studies, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. In protein-protein interaction studies, it has been used as a tool to study the interaction between proteins and small molecules.
properties
Molecular Formula |
C23H23NO5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[4-[acetyl-(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C23H23NO5S/c1-14-12-16(3)23(13-15(14)2)30(27,28)24(17(4)25)21-10-11-22(29-18(5)26)20-9-7-6-8-19(20)21/h6-13H,1-5H3 |
InChI Key |
NJFWIUUFCCXDPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
![4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281367.png)
![2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
![4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281369.png)